2,5-Difluoro-l-phenylalanine
Overview
Description
2,5-Difluoro-l-phenylalanine is a fluorinated derivative of the amino acid phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-l-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of fluorinated amino acids, including this compound, often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as crystallization and chromatography are commonly used .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzoic acids, while reduction can produce difluorinated phenylethylamines .
Scientific Research Applications
2,5-Difluoro-l-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into proteins to study protein folding and stability.
Medicine: Investigated for its potential as an enzyme inhibitor and therapeutic agent.
Industry: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism by which 2,5-Difluoro-l-phenylalanine exerts its effects involves its incorporation into proteins and peptides. The presence of fluorine atoms can alter the acidity, basicity, hydrophobicity, and overall conformation of the molecules. This modulation can affect protein-protein interactions, enzyme activity, and metabolic stability .
Comparison with Similar Compounds
- 2-Fluoro-l-phenylalanine
- 3,5-Difluoro-l-phenylalanine
- 4-Fluoro-l-phenylalanine
Uniqueness: 2,5-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can lead to distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,5-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYQITHAFYELNW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351991 | |
Record name | 2,5-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-92-7 | |
Record name | 2,5-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Amino-3-(2,5-difluoro-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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